3,5-Diaminonitrobenzene

CAS No.: 5042-55-7

Cat. No.: VC1960500

Molecular Formula: C6H7N3O2

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5042-55-7 |

|---|---|

| Molecular Formula | C6H7N3O2 |

| Molecular Weight | 153.14 g/mol |

| IUPAC Name | 5-nitrobenzene-1,3-diamine |

| Standard InChI | InChI=1S/C6H7N3O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,7-8H2 |

| Standard InChI Key | DFWXYHZQNLIBLY-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1N)[N+](=O)[O-])N |

| Canonical SMILES | C1=C(C=C(C=C1N)[N+](=O)[O-])N |

Introduction

Chemical Structure and Identification

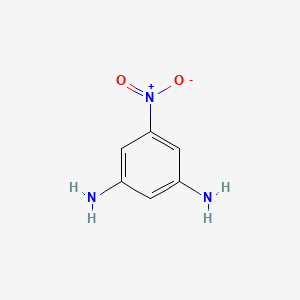

3,5-Diaminonitrobenzene is identified by the Chemical Abstracts Service Registry Number (CAS RN) 5042-55-7. It has a molecular formula of C6H7N3O2 and a molecular weight of 153.14 g/mol . The compound's structure consists of a benzene ring with two amino groups (-NH2) at the meta positions (3 and 5) and a nitro group (-NO2) at position 1.

Nomenclature and Identification Data

The compound is known by several synonyms in the scientific literature, including:

-

5-Nitrobenzene-1,3-diamine

-

1,3-Diamino-5-nitrobenzene

-

1-Nitro-3,5-diaminobenzene

-

5-Nitro-m-phenylenediamine

-

3-Amino-5-nitroaniline

Additional identification data includes:

-

IUPAC Name: 5-nitrobenzene-1,3-diamine

-

InChI: InChI=1S/C6H7N3O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,7-8H2

-

InChIKey: DFWXYHZQNLIBLY-UHFFFAOYSA-N

-

SMILES: C1=C(C=C(C=C1N)N+[O-])N

Physical and Chemical Properties

3,5-Diaminonitrobenzene appears as a yellow crystalline solid at room temperature. Its physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 3,5-Diaminonitrobenzene

The compound exhibits moderate water solubility and a low vapor pressure, indicating limited volatility. The presence of two amino groups makes it weakly basic, while the nitro group contributes to its electron-deficient character. This dual nature affects its reactivity in various chemical transformations .

Synthesis Methods

Several methods have been developed for the synthesis of 3,5-diaminonitrobenzene. The primary synthetic approaches are described below:

Reduction of Trinitrobenzene

3,5-Diaminonitrobenzene can be produced from the selective reduction of 1,3,5-trinitrobenzene with sodium sulfide. This method allows for the controlled reduction of two nitro groups while preserving the third .

Modified Synthesis for Improved Yields

Researchers have reported an improved synthesis method involving extended reaction times and modified isolation procedures. This approach involves:

-

Extending the reaction time to 30 minutes

-

Isolating the product through extraction into ethyl acetate

-

Purifying the compound using column chromatography

Production as a Byproduct

3,5-Diaminonitrobenzene is formed as a byproduct during the production of 2,4,6-trinitrotoluene (TNT). Consequently, it has been found in environmental samples near munitions production and processing facilities .

Applications

3,5-Diaminonitrobenzene has found applications in various fields due to its unique structural features and reactivity patterns:

Hydroxyl Radical Detection

The compound serves as a key precursor in the synthesis of N,N'-(5-nitro-1,3-phenylene)-bis-glutaramide (NPBG), which is utilized for colorimetric detection of hydroxyl radicals. This application is particularly valuable in studying Fenton reactions and oxidative processes. The NPBG probe offers advantages over traditional hydroxyl radical detection methods as neither the probe nor its hydroxylated products bind to iron(III) or iron(II), preventing interference with the Fenton reaction .

Polymer Synthesis

3,5-Diaminonitrobenzene is used in the synthesis of homopolyimides based on 3,5-diaminobenzoic acid. These homopolyimides are produced through one-step high-temperature polycondensation in N-methyl-2-pyrrolidone. The resulting polymers exhibit high thermal stability and have potential applications in manufacturing thermostable primary coatings for quartz waveguides.

Synthesis of Nitroarenes

3,5-Diaminonitrobenzene is employed in the synthesis of nitroarenes through the oxidation of aryl amines. This approach represents an attractive alternative route for the synthesis of nitro derivatives. The direct oxidation method has shown good yields, with reported yields of 66% for nitrobenzene, 92% for 1-chloro-4-nitrobenzene, and 68% for 1,4-dinitrobenzene.

| Category | Information |

|---|---|

| Signal word | Warning |

| Hazard statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Precautionary statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell P302+P352: IF ON SKIN: Wash with plenty of soap and water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Health Hazards

The primary health concern associated with 3,5-diaminonitrobenzene is its potential to cause methemoglobinemia, a condition characterized by an increased presence of methemoglobin in the blood. This can interfere with the blood's oxygen-carrying capacity. The compound is classified as having a secondary toxic effect related to methemoglobinemia formation .

Environmental Considerations

Environmental Fate

The physical and chemical properties of 3,5-diaminonitrobenzene provide insights into its environmental behavior:

-

The low estimated vapor pressure and Henry's law constant indicate that the compound is unlikely to volatilize from either dry or moist surfaces

-

Its moderate estimated water solubility and soil adsorption coefficient suggest moderate potential to leach into groundwater or undergo runoff after rainfall

-

The compound has been detected in environmental samples near munitions production facilities, indicating its persistence in certain environments

Environmental Testing

Research Developments

Recent research involving 3,5-diaminonitrobenzene has focused on several areas:

Improved Analytical Methods

Researchers have developed improved analytical procedures for monitoring Fenton activity using NPBG, a derivative of 3,5-diaminonitrobenzene. The method enables univocal and sensitive hydroxyl radical detection and has been used to demonstrate that iron(III) complexes of long-chain fatty acids lack Fenton activity under biological conditions .

Synthetic Methodology Improvements

Significant improvements have been made in the synthesis of 3,5-diaminonitrobenzene, particularly in reaction time extension and isolation procedures. These modifications have resulted in higher yields and purer products compared to previously published methods .

Material Science Applications

The use of 3,5-diaminonitrobenzene in polymer synthesis has been explored, with particular emphasis on developing materials with enhanced thermal stability for specialized applications such as optical fiber coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume